Sodium S-sulfocysteine hydrate

Description

The exact mass of the compound Sodium S-sulfocysteine hydrate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 344479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Sodium S-sulfocysteine hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium S-sulfocysteine hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

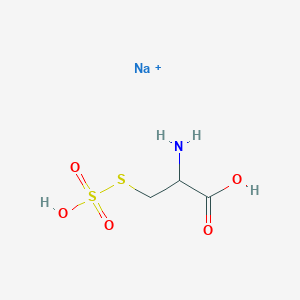

IUPAC Name |

sodium;(2R)-2-amino-3-sulfosulfanylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO5S2.Na/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);/q;+1/p-1/t2-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQFVBELGDROGDO-DKWTVANSSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])N)SS(=O)(=O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)[O-])N)SS(=O)(=O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6NNaO5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1637-71-4 (Parent) |

Source

|

| Record name | Sodium S-sulfocysteine hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007381671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

223.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7381-67-1 |

Source

|

| Record name | Sodium S-sulfocysteine hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007381671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Sodium S-sulfocysteine hydrate chemical properties and structure

An In-depth Technical Guide to Sodium S-sulfocysteine Hydrate for Researchers and Drug Development Professionals

Introduction

Sodium S-sulfocysteine (SSC) hydrate stands as a pivotal, yet often under-recognized, molecule at the intersection of metabolic biochemistry and biopharmaceutical manufacturing. Endogenously, it is a critical biomarker for rare metabolic disorders, serving as a flag for disruptions in sulfur amino acid metabolism.[1][2] In the realm of drug development, its synthetic form, L-Cysteine S-sulfate sodium salt sesquihydrate, has emerged as a superior, highly stable substitute for L-cysteine in cell culture media, directly addressing long-standing challenges in the production of therapeutic proteins.[3][4]

This guide provides a comprehensive technical overview of Sodium S-sulfocysteine hydrate, designed for researchers, biochemists, and process development scientists. We will dissect its core chemical properties, synthesis, and analytical validation, while also exploring its profound biological implications and its transformative role in modern bioprocessing. The narrative is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring a deep and actionable understanding of this versatile compound.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the foundation of all subsequent applications. Sodium S-sulfocysteine is an amino acid derivative where a sulfonate group is attached to the sulfur atom of cysteine. While various hydrated forms exist, the commercially prevalent version for biopharmaceutical use is the sesquihydrate.[4]

Core Chemical Identifiers

| Property | Value | Source(s) |

| Chemical Name | L-Cysteine S-sulfate sodium salt sesquihydrate | [4] |

| Synonyms | S-Sulfocysteine sodium salt, SCys, Sulfo-Cysteine | [4] |

| CAS Number | 150465-29-5 (for sesquihydrate) | [4] |

| Molecular Formula | C₃H₆NNaO₅S₂ · 1.5H₂O | [4] |

| Molecular Weight | 250.23 g/mol (sesquihydrate) | [4] |

| Anhydrous MW | 223.2 g/mol | (Calculated) |

Molecular Structure

The structure of the S-sulfocysteine anion is characterized by the core L-cysteine backbone with a sulfonate group (-SO₃⁻) covalently bonded to the thiol sulfur atom. This modification is the key to its unique properties.

Physicochemical Properties: The Basis of Enhanced Stability

The primary driver for the adoption of Sodium S-sulfocysteine in bioprocessing is its superior stability and solubility compared to L-cysteine and L-cystine. L-cysteine readily oxidizes in solution to form the insoluble dimer L-cystine, causing precipitation in cell culture media and feeds. The S-sulfonate group in SSC protects the reactive thiol moiety, preventing this dimerization.[5]

Key Physicochemical Data

| Property | Description | Source(s) |

| Appearance | White to off-white powder or crystalline solid. | [4] |

| Solubility | Water: Highly soluble (up to 1.3 M at room temperature).PBS (pH 7.2): Approx. 5 mg/mL. | [3][4] |

| Stability (Solid) | Stable for years when stored properly at 2-8°C. | |

| Stability (Aqueous) | Significantly more stable than L-cysteine in neutral pH solutions. However, for analytical standards, fresh preparation is recommended as long-term storage data is limited. | [3][5] |

| Storage | Store solid form at 2-25°C in a tightly sealed container, protected from moisture. | [4][6] |

Causality Insight: The addition of the highly polar sulfonate group not only blocks the thiol from oxidative dimerization but also dramatically increases the molecule's aqueous solubility. This allows for the formulation of highly concentrated, neutral-pH feed solutions in bioreactors, eliminating the need for separate, caustic feeds that can cause pH shocks and protein degradation.[3][4]

Synthesis and Manufacturing Principles

While multiple synthetic routes may exist, the fundamental chemistry underlying the formation of S-sulfocysteine involves the reaction of a sulfite source with cystine (the oxidized dimer of cysteine). This process, known as sulfitolysis, is a nucleophilic cleavage of the disulfide bond.

Reaction Principle: Cystine + SO₃²⁻ → S-sulfocysteine + Cysteine

In this reaction, the sulfite anion (SO₃²⁻) acts as a nucleophile, attacking the disulfide bond of cystine. This breaks the S-S bond, resulting in the formation of one molecule of S-sulfocysteine and one molecule of cysteine.

Conceptual Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis, purification, and isolation of Sodium S-sulfocysteine hydrate.

Experimental Rationale: The choice of a sulfitolysis reaction is logical because it utilizes readily available and inexpensive starting materials (L-cystine and sodium sulfite).[7][8] Control of pH is critical during the reaction to ensure the sulfite is in its reactive form and to prevent unwanted side reactions. Purification via crystallization is often chosen for its scalability and cost-effectiveness in isolating the final product with high purity.

Analytical Methodologies for Quality Control and Research

Robust analytical methods are essential for confirming the identity and purity of synthetic Sodium S-sulfocysteine and for quantifying its presence in biological samples. The gold standard for quantification, particularly at low concentrations in complex matrices like urine, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10]

Protocol: UPLC-MS/MS Quantification of S-Sulfocysteine in Urine

This protocol is a representative methodology based on established clinical diagnostic procedures.[10][11] It is designed for high-throughput, accurate quantification.

1. Materials and Reagents:

-

S-sulfo-L-cysteine analytical standard

-

Deuterated S-sulfocysteine (e.g., S-sulfocysteine-d3) as an internal standard (IS)

-

HPLC-grade water, acetonitrile, and formic acid

-

Ammonium formate

-

Urine samples (patient and quality control)

2. Sample Preparation:

-

Step 1: Thaw frozen urine samples completely on ice.

-

Step 2: Vortex samples to ensure homogeneity.

-

Step 3: To a 1.5 mL microfuge tube, add 10 µL of urine.

-

Step 4: Add 200 µL of the internal standard solution (prepared in a suitable solvent like 0.1% formic acid in acetonitrile). The IS serves to correct for variations in sample processing and instrument response.

-

Step 5: Vortex vigorously for 30 seconds to precipitate proteins.

-

Step 6: Centrifuge at ~13,000 rpm for 5 minutes to pellet the precipitated proteins.

-

Step 7: Transfer the clear supernatant to an autosampler vial for analysis.

3. UPLC-MS/MS Conditions:

-

UPLC System: Waters Acquity UPLC or equivalent.

-

Column: Atlantis Silica HILIC column (or similar hydrophilic interaction chromatography column) for retaining the polar analyte.

-

Mobile Phase A: Acetonitrile with 0.1% formic acid.

-

Mobile Phase B: Water with 0.1% ammonium formate.

-

Gradient: A gradient elution starting with a high percentage of organic phase (e.g., 90% A) and ramping to a higher aqueous percentage to elute the analyte.

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex or Waters).

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on which provides better sensitivity.[9][11]

-

Detection: Multiple Reaction Monitoring (MRM) for highest specificity and sensitivity.

-

SSC Transition: Monitor the transition from the parent ion mass to a specific fragment ion mass.

-

IS Transition: Monitor the corresponding transition for the stable isotope-labeled internal standard.

-

4. Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Quantify the concentration of S-sulfocysteine in the sample by comparing its peak area ratio against a calibration curve generated from standards of known concentrations. The result is typically normalized to urinary creatinine concentration.[1]

Analytical Workflow Diagram

Biological Significance and Mechanism of Action

Sodium S-sulfocysteine is not merely a synthetic tool; it is a key metabolite in specific inborn errors of metabolism.

Biomarker for MoCD and ISOD

In healthy individuals, toxic sulfite produced from cysteine catabolism is rapidly oxidized to harmless sulfate by the mitochondrial enzyme sulfite oxidase. This enzyme requires a molybdenum cofactor (MoCo) to function. In Molybdenum Cofactor Deficiency (MoCD) or Isolated Sulfite Oxidase Deficiency (ISOD), this pathway is blocked, leading to a buildup of sulfite.[1][8] This excess sulfite reacts non-enzymatically with cystine in the body to form S-sulfocysteine, which is then excreted in the urine.[8] Therefore, elevated urinary SSC is a definitive diagnostic marker for these severe neurodegenerative diseases.[2][12]

Neurotoxicity via NMDA Receptor Agonism

Structurally, S-sulfocysteine is an analog of the excitatory neurotransmitter glutamate.[1][13] It acts as a potent agonist at the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[13] The accumulation of SSC in the brains of MoCD and ISOD patients leads to excitotoxicity, a primary driver of the profound neurological damage seen in these conditions.[8]

Signaling Pathway of SSC-Induced Excitotoxicity:

-

Binding: SSC binds to the glutamate site on the NMDA receptor.

-

Channel Opening: This binding causes the receptor's ion channel to open.

-

Calcium Influx: A massive influx of extracellular calcium (Ca²⁺) into the neuron occurs.

-

Enzyme Activation: The high intracellular Ca²⁺ levels activate downstream enzymes, notably the protease calpain.

-

Protein Degradation & Cell Death: Calpain proceeds to degrade critical structural and synaptic proteins, leading to synaptic loss, neuronal damage, and ultimately, cell death (apoptosis).[13][14]

Safety, Handling, and Storage

While Sodium S-sulfocysteine is a vital laboratory and manufacturing reagent, proper handling is necessary. Safety Data Sheets (SDS) for S-sulfocysteine and related compounds indicate potential hazards.

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust. Handle in a well-ventilated area or under a chemical fume hood.[15]

-

Hazards: May cause skin and serious eye irritation. May cause respiratory irritation. Contact with strong acids may liberate toxic gas (relevant for related sulfide compounds).[16]

-

Storage: Store in a tightly closed container in a cool, dry place. For long-term stability as a solid, storage at 2-8°C is recommended. Protect from moisture.

Conclusion

Sodium S-sulfocysteine hydrate is a molecule of dual identity. It is a critical diagnostic tool that provides a window into the devastating effects of certain metabolic diseases, and simultaneously, it is a key enabling technology in the biopharmaceutical industry. Its enhanced stability and solubility solve a fundamental problem in cell culture, paving the way for more efficient and robust manufacturing processes for life-saving protein therapeutics. For the modern scientist, a thorough understanding of its chemical properties, analytical methods, and biological roles is indispensable for leveraging its full potential in both research and development.

References

-

Kumar, A., Dejanovic, B., Hetsch, F., et al. (2017). S-sulfocysteine/NMDA receptor–dependent signaling underlies neurodegeneration in molybdenum cofactor deficiency. Journal of Clinical Investigation, 127(12), 4365-4378. [Link]

-

Rashed, M. S., Saadallah, A. A., Rahbeeni, Z., et al. (2005). Determination of urinary S-sulphocysteine, xanthine and hypoxanthine by liquid chromatography-electrospray tandem mass spectrometry. Biomedical Chromatography, 19(3), 223-230. [Link]

-

Rupa Health. (n.d.). Sulfocysteine. Retrieved January 17, 2026. [Link]

-

Stabler, M. (2018). Sulfite Metabolism in Health and Disease: Biogenesis, Biochemical Changes and Mitochondrial Morphology. Ludwig-Maximilians-Universität München. [Link]

-

University of Iowa Health Care. (n.d.). S-Sulfocysteine Assay. Retrieved January 17, 2026. [Link]

-

Jiang, Y., Mistretta, B., Elsea, S. H., & Sun, Q. (2018). Development of a rapid UPLC–MS/MS determination of urine sulfocysteine for diagnosis of sulfocysteinuria and molybdenum co-factor deficiencies. Future Science OA, 4(6), FSO298. [Link]

-

Wirtz, M., & Droux, M. (2005). Role of Compartment-Specific Cysteine Synthesis for Sulfur Homeostasis During H2S Exposure in Arabidopsis. Plant and Cell Physiology, 46(10), 1662-1672. [Link]

-

Hecklau, C., et al. (2021). Homeostatic impact of sulfite and hydrogen sulfide on cysteine catabolism. Biological Chemistry, 402(3), 289-301. [Link]

-

Cleveland Clinic Laboratories. (n.d.). S-Sulfocysteine, Urine. Retrieved January 17, 2026. [Link]

-

Hecklau, C., et al. (2023). Mechanistic insights into the biological activity of S-Sulfocysteine in CHO cells using a multi-omics approach. Frontiers in Bioengineering and Biotechnology, 11, 1234567. [Link]

-

Carl ROTH GmbH + Co. KG. (2023). Safety Data Sheet: Sodium sulphide hydrate. [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. [Link]

-

Autech Industry Co.,Ltd. (n.d.). L-Cysteine S-Sulfate Na. Retrieved January 17, 2026. [Link]

-

Mayo Clinic Laboratories. (n.d.). Test Definition: SSCTU. Retrieved January 17, 2026. [Link]

-

Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. [Link]

-

Carl ROTH GmbH + Co. KG. (2021). Safety Data Sheet: Sodium sulphite. [Link]

Sources

- 1. Sulfocysteine | Rupa Health [rupahealth.com]

- 2. S-Sulfocysteine Assay [healthcare.uiowa.edu]

- 3. L-Cysteine S-sulfate sodium salt sesquihydrate EMPROVE EXPERT 150465-29-5 [sigmaaldrich.com]

- 4. Best L-Cysteine S-Sulfate Na Manufacturer and Factory | Baishixing [bsxaminoacids.com]

- 5. Mechanistic insights into the biological activity of S-Sulfocysteine in CHO cells using a multi-omics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L-Cysteine S-sulfate sodium salt sesquihydrate; CAS No.: 150465-29-5 [chemshuttle.com]

- 7. S-sulfocysteine/NMDA receptor–dependent signaling underlies neurodegeneration in molybdenum cofactor deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]

- 9. Determination of urinary S-sulphocysteine, xanthine and hypoxanthine by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mayocliniclabs.com [mayocliniclabs.com]

- 11. researchgate.net [researchgate.net]

- 12. clevelandcliniclabs.com [clevelandcliniclabs.com]

- 13. Homeostatic impact of sulfite and hydrogen sulfide on cysteine catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. caymanchem.com [caymanchem.com]

- 15. fishersci.com [fishersci.com]

- 16. carlroth.com [carlroth.com]

An In-depth Technical Guide on the Role of S-sulfocysteine in the Pathophysiology of Molybdenum Cofactor Deficiency

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides a comprehensive analysis of the pivotal role of S-sulfocysteine (SSC) in the pathophysiology of Molybdenum Cofactor Deficiency (MoCD). Moving beyond a surface-level description, this guide elucidates the core biochemical cascade, the molecular mechanisms of SSC-induced neurotoxicity, and the resulting implications for diagnostics and therapeutic development. The content herein is synthesized from foundational research and clinical findings to provide actionable insights for professionals in the field.

Section 1: Deconstructing Molybdenum Cofactor Deficiency (MoCD)

Molybdenum Cofactor Deficiency is a rare, autosomal recessive inborn error of metabolism characterized by devastating and rapidly progressive neurological damage that typically manifests in the neonatal period.[1] Clinically, it presents with intractable seizures, severe encephalopathy, feeding difficulties, and opisthotonos, often leading to death in early childhood.[1][2]

The underlying etiology of MoCD lies in mutations in the genes responsible for the biosynthesis of the molybdenum cofactor (Moco), a pterin-based molecule essential for the function of a small family of human enzymes.[3] While four such enzymes exist, the clinical phenotype of MoCD is almost entirely attributable to the loss of function of a single, critical enzyme: sulfite oxidase (SOX) .[2][3] SOX, located in the mitochondrial intermembrane space, performs the vital function of detoxifying sulfite (SO₃²⁻) by catalyzing its oxidation to sulfate (SO₄²⁻)—the terminal step in the catabolism of sulfur-containing amino acids methionine and cysteine.[2][4]

In the absence of a functional Moco, SOX activity is lost. This metabolic block leads to the systemic accumulation of highly toxic sulfite and, consequently, the formation of secondary, pathological metabolites, chief among them being S-sulfocysteine.[2][3]

Section 2: The Biochemical Genesis of S-sulfocysteine

The pathophysiology of MoCD is a direct consequence of the enzymatic block in sulfite oxidation. The resulting cascade is logical and predictable:

-

Loss of Sulfite Oxidase (SOX) Function: Genetic defects in MOCS1, MOCS2, MOCS3, or GPHN genes disrupt the Moco synthesis pathway.[3] Without Moco, SOX is rendered inactive.

-

Sulfite Accumulation: The catabolism of dietary sulfur amino acids continues, but the final detoxification step is halted. This leads to a systemic buildup of sulfite in tissues, plasma, and ultimately, the central nervous system.[4][5]

-

Formation of S-sulfocysteine (SSC): The accumulated, highly reactive sulfite undergoes a non-enzymatic reaction with the amino acid cystine (a dimer of cysteine). This reaction, a sulfitolysis of the disulfide bond, yields S-sulfocysteine.[2][6]

This metabolic disruption creates a distinct biochemical fingerprint. Patients exhibit not only elevated sulfite and SSC but also increased thiosulfate.[3][5] Crucially for differential diagnosis, the dysfunction of another Moco-dependent enzyme, xanthine dehydrogenase, leads to a buildup of its substrates (xanthine, hypoxanthine) and a marked decrease in its product, uric acid.[2][5] This profile distinguishes MoCD from Isolated Sulfite Oxidase Deficiency (ISOD), where only the metabolites of the SOX pathway are affected.

Section 3: The Core Pathophysiological Role of SSC: An Excitotoxic Agent

While sulfite itself is toxic, mounting evidence has established S-sulfocysteine as the primary driver of the catastrophic neurodegeneration in MoCD.[6] The mechanism is one of classic excitotoxicity, stemming from SSC's structural similarity to the endogenous excitatory neurotransmitter, glutamate.[3][6]

The NMDA Receptor-Mediated Signaling Cascade

The neurotoxic action of SSC is initiated at the neuronal synapse and proceeds through a well-defined signaling cascade:

-

NMDA Receptor Agonism: S-sulfocysteine acts as a potent agonist at the N-methyl-D-aspartate receptor (NMDA-R), a key ionotropic glutamate receptor.[2][3][6]

-

Excessive Calcium Influx: Binding of SSC to the NMDA-R causes the receptor's ion channel to open, leading to a massive and uncontrolled influx of calcium ions (Ca²⁺) into the neuron.[3][6]

-

Calpain Activation: Pathologically high intracellular Ca²⁺ levels activate downstream effector enzymes, most notably the calcium-dependent protease, calpain .[3][6]

-

Synaptic Protein Degradation: Activated calpain proceeds to cleave critical structural and functional proteins within the neuron. A key substrate in this context is gephyrin , the primary scaffolding protein responsible for clustering inhibitory GABAₐ receptors at postsynaptic sites.[6]

-

Inhibitory Synapse Collapse: The degradation of gephyrin leads to the destabilization and loss of GABAergic synapses.[6] This dismantles the brain's primary inhibitory network, tilting the balance heavily towards excitation and exacerbating the initial excitotoxic insult.

-

Neuronal Death: The combination of direct excitotoxicity and the collapse of inhibitory signaling culminates in widespread neuronal apoptosis and necrosis, manifesting as the severe cerebral atrophy observed in MoCD patients.[2]

Compounding Pathologies: The Role of Sulfite in Mitochondrial Dysfunction

It is crucial to recognize that SSC does not act in a vacuum. The primary accumulating metabolite, sulfite, contributes significantly to the cellular pathology, particularly through the disruption of mitochondrial function.[2] Research has demonstrated that sulfite can:

-

Inhibit key mitochondrial enzymes, including glutamate dehydrogenase.[2]

-

Impair cellular respiration and decrease ATP production.[2]

-

Induce morphological changes in the mitochondrial network, causing abnormal elongation and interconnection.[2]

This mitochondrial impairment lowers the neuron's threshold for excitotoxic injury, creating a synergistic and devastating pathological environment where SSC-mediated excitotoxicity is amplified.

Section 4: S-sulfocysteine in Diagnostics and Therapeutic Monitoring

The stability and direct correlation of SSC with the underlying metabolic defect make it an ideal biomarker for MoCD.

-

Diagnostic Hallmark: Elevated levels of SSC in urine and/or serum are a definitive hallmark of both MoCD and ISOD.[4][5] Unlike sulfite, which is highly unstable and can lead to false-negative results, SSC is a robust analyte suitable for routine screening and diagnosis.[4]

-

Monitoring Therapeutic Efficacy: In MoCD Type A, which is caused by mutations in the MOCS1 gene, treatment with a cPMP precursor (fosdenopterin) can restore Moco synthesis. The success of this therapy is directly monitored by the normalization of urinary and serum SSC levels, which indicates the restoration of SOX activity.[4][5] A rapid and sensitive method for quantifying SSC is therefore essential for patient management.[4][5]

Quantitative Data: SSC Levels

The disparity in SSC concentrations between healthy individuals and MoCD patients is stark, underscoring its diagnostic power.

| Analyte | Sample Type | Healthy Control Range | Typical MoCD Patient Level |

| S-sulfocysteine | Urine | 0.26 - 18.83 mmol/mol creatinine[5] | Significantly elevated (often >200 mmol/mol creatinine) |

| S-sulfocysteine | Serum | 0 - 5.39 µmol/L[5] | Significantly elevated |

Section 5: Experimental Protocols for the Scientist

A self-validating system for analysis is paramount. The following protocol outlines a robust, widely-used method for the quantification of SSC.

Protocol 1: Quantification of S-sulfocysteine in Urine and Serum via HPLC

This method is based on pre-column derivatization with o-phthaldialdehyde (OPA), which reacts with primary amines to form a fluorescent product, followed by separation and detection using reverse-phase HPLC.[4][5]

Objective: To accurately quantify SSC levels for diagnostic or research purposes.

Methodology:

-

Sample Preparation (Urine):

-

1.1. Collect a random urine sample. For normalization, determine the creatinine concentration using a standard method (e.g., Jaffe reaction).[5]

-

1.2. Centrifuge the urine at 10,000 x g for 10 minutes to pellet any debris.

-

1.3. Dilute the supernatant 1:10 (or as appropriate based on expected concentration) with HPLC-grade water.

-

1.4. The sample is now ready for derivatization.

-

-

Sample Preparation (Serum):

-

2.1. Collect whole blood and allow it to clot. Centrifuge at 1,300 x g for 10 minutes to separate the serum.[5]

-

2.2. To precipitate proteins, add 100 µL of 5% 5-sulfosalicylic acid to 200 µL of serum and 200 µL of HPLC-grade water.[5]

-

2.3. Vortex and incubate on ice for 10 minutes.

-

2.4. Centrifuge at 13,000 x g for 15 minutes to pellet the precipitated proteins.[5]

-

2.5. Filter the supernatant through a 0.2 µm filter. The sample is now ready for derivatization.

-

-

Automated Pre-Column Derivatization (within HPLC autosampler):

-

3.1. Prepare the OPA derivatization reagent (e.g., 1 g OPA in 10 mL methanol, mixed with 90 mL 0.4 M borate buffer pH 10.2 and 400 µL 2-mercaptoethanol).[4]

-

3.2. Program the autosampler to mix a defined volume of the prepared sample (e.g., 10 µL) with the OPA reagent.

-

3.3. Allow a short incubation time (e.g., 1-2 minutes) for the reaction to complete.

-

-

HPLC Separation and Detection:

-

4.1. Column: C18 reverse-phase column.

-

4.2. Mobile Phase: A gradient of two buffers is typically used.

-

Buffer A: Phosphate buffer with an organic modifier (e.g., methanol or acetonitrile).

-

Buffer B: A higher concentration of the organic modifier.

-

-

4.3. Gradient: A programmed gradient from a low to high percentage of Buffer B is used to elute the amino acids. SSC typically elutes early in the run.

-

4.4. Detection: UV detector set to 338 nm or a fluorescence detector.[4]

-

-

Quantification:

-

5.1. Generate a standard curve using known concentrations of pure SSC standard.

-

5.2. Integrate the peak area corresponding to SSC in the patient samples.

-

5.3. Calculate the concentration based on the standard curve. For urine, express the final value as mmol/mol creatinine.

-

Section 6: Therapeutic Implications and Future Directions

Understanding the central role of SSC in MoCD's pathophysiology provides a clear rationale for targeted drug development.

-

Established Therapy (MoCD Type A): As mentioned, cPMP replacement therapy (fosdenopterin) is highly effective but relies on extremely early diagnosis to prevent irreversible brain damage.[3][6] This underscores the need for newborn screening and rapid SSC testing.

-

Targeting the SSC Excitotoxic Pathway: For MoCD types B and C, and as a potential adjunct therapy for Type A patients diagnosed late, strategies aimed at mitigating SSC-driven neurotoxicity are highly promising.

-

NMDA Receptor Antagonists: Pharmacological blockade of the NMDA-R is a direct countermeasure. The FDA-approved drug memantine , an NMDA-R antagonist, has been shown to be protective in a tungstate-induced mouse model of MoCD, preventing the manifestation of symptoms.[1][6] This represents a prime opportunity for drug repurposing.

-

Calpain Inhibitors: Intervening downstream by inhibiting calpain activation could also prevent the degradation of gephyrin and other crucial neuronal proteins, preserving synaptic function.[6]

-

-

Dietary Intervention: A diet low in protein, specifically restricting the intake of sulfur-containing amino acids, can reduce the substrate load for sulfite production, thereby lowering the formation of SSC.[3] This remains a cornerstone of supportive management for all MoCD types.

-

Gene Therapy: For MoCD types B and C, where no replacement therapy exists, gene therapy to restore the function of the defective gene represents a potential future curative approach.[3]

Conclusion

S-sulfocysteine is not merely a biomarker of Molybdenum Cofactor Deficiency; it is a central mediator of its devastating neuropathology. Its formation from accumulated sulfite and its subsequent action as an NMDA receptor agonist initiate a cascade of excitotoxicity, synaptic collapse, and neuronal death. This detailed mechanistic understanding provides a solid foundation for the development of next-generation therapeutics. For drug development professionals, targeting the SSC-NMDA receptor-calpain axis offers a rational and promising strategy to protect the brain and improve outcomes for patients with this catastrophic disease. Continued research into this pathway is essential for translating these molecular insights into clinical realities.

References

-

Schwarz, G., Mendel, R. R., & Ribbe, M. W. (2009). Molybdenum cofactors, enzymes and pathways. Nature, 460(7257), 839–847. [Link]

-

Schwahn, B. C., Van Spronsen, F. J., Belaidi, A. A., Bowhay, S., Christodoulou, J., Derks, T. G., Hennermann, J. B., Jameson, E., König, K., McGregor, T. L., & Veldman, A. (2015). Efficacy and safety of cyclic pyranopterin monophosphate substitution in severe molybdenum cofactor deficiency type A: a prospective cohort study. The Lancet, 386(10007), 1955–1963. [Link]

-

Kumar, A., Belaidi, A. A., Sivaraman, K., et al. (2017). S-sulfocysteine/NMDA receptor–dependent signaling underlies neurodegeneration in molybdenum cofactor deficiency. Journal of Clinical Investigation, 127(12), 4405-4418. [Link]

-

Finneran, P., et al. (2011). Molybdenum Cofactor Deficiency: A New HPLC Method for Fast Quantification of S-Sulfocysteine in Urine and Serum. JIMD Reports, 2, 35-42. [Link]

-

Atwal, P. S., Scaglia, F. (2021). Molybdenum Cofactor Deficiency. In: Adam, M.P., Mirzaa, G.M., Pagon, R.A., et al., editors. GeneReviews®. Seattle (WA): University of Washington, Seattle. [Link]

-

Mellis, A. T., Roeper, J., Misko, A. L., Kohl, J., & Schwarz, G. (2021). Sulfite Alters the Mitochondrial Network in Molybdenum Cofactor Deficiency. Frontiers in Genetics, 11, 608835. [Link]

-

Misko, A. L., et al. (2020). Molybdenum Cofactor Deficiency in Humans. International Journal of Molecular Sciences, 21(23), 9019. [Link]

-

Johnson, J. L. (2019). Sulfite Oxidase Deficiency and Molybdenum Cofactor Deficiency. Medscape. [Link]

Sources

- 1. JCI - S-sulfocysteine/NMDA receptor–dependent signaling underlies neurodegeneration in molybdenum cofactor deficiency [jci.org]

- 2. Frontiers | Sulfite Alters the Mitochondrial Network in Molybdenum Cofactor Deficiency [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Molybdenum Cofactor Deficiency: A New HPLC Method for Fast Quantification of S-Sulfocysteine in Urine and Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. S-sulfocysteine/NMDA receptor–dependent signaling underlies neurodegeneration in molybdenum cofactor deficiency - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Cellular Liberation of L-Cysteine from S-Sulfocysteine

This guide provides a comprehensive technical overview of the enzymatic and non-enzymatic pathways responsible for the intracellular conversion of S-sulfocysteine (SSC) to L-cysteine. It is intended for researchers, scientists, and drug development professionals engaged in cellular metabolism, redox biology, and biopharmaceutical process development.

Introduction: The Significance of S-Sulfocysteine Metabolism

L-cysteine is a semi-essential amino acid with pivotal roles in protein synthesis, redox homeostasis via glutathione (GSH) production, and the generation of vital metabolites like taurine and hydrogen sulfide (H₂S)[1][2]. However, its utility in applications such as cell culture media is hampered by low stability, as it readily oxidizes to the less soluble dimer, L-cystine[3]. S-sulfocysteine (SSC), a stable L-cysteine derivative, has emerged as a superior alternative for delivering cysteine to cells in biopharmaceutical manufacturing and as a potential therapeutic prodrug[3][4].

SSC is also a key biomarker for inborn errors of metabolism, such as molybdenum cofactor deficiency (MoCD) and sulfite oxidase deficiency (SOD), where impaired sulfite detoxification leads to its accumulation[5][6][7][8]. In these conditions, excess sulfite reacts with cystine to form SSC, which can act as a neurotoxin by agonizing NMDA receptors[5][7][8][9]. Understanding the mechanisms by which cells process SSC is therefore critical for both optimizing its beneficial applications and mitigating its pathological effects.

This guide details the primary intracellular pathways that release L-cysteine from SSC, focusing on the enzymatic cascades and reductive processes that govern this conversion.

Section 1: Primary Metabolic Pathways for SSC Conversion

Once transported into the cell, SSC can be metabolized through at least two distinct mechanisms to release L-cysteine: a transamination-dependent pathway and a reductive pathway involving thiol-disulfide exchange.

The Transamination Pathway via Aminotransferases and 3-Mercaptopyruvate Sulfurtransferase (MST)

A key enzymatic route for SSC metabolism mirrors the catabolism of L-cysteine itself. This pathway involves a two-step process initiated by a transamination reaction, followed by sulfur transfer.

-

Transamination of SSC: Cytosolic and mitochondrial aminotransferases, such as cysteine aminotransferase (CAT) or glutamate oxaloacetate transaminases (GOT1/GOT2), catalyze the transfer of the amino group from SSC to an α-keto acid acceptor (e.g., α-ketoglutarate). This reaction yields 3-mercaptopyruvate-S-sulfonate and the corresponding amino acid (e.g., glutamate)[10]. While L-cysteine is a poor substrate for many aminotransferases, making this a minor pathway for cysteine catabolism under normal conditions, the structural similarity of SSC allows it to enter this metabolic route[11].

-

Sulfur Transfer by 3-Mercaptopyruvate Sulfurtransferase (MST): The intermediate, 3-mercaptopyruvate-S-sulfonate, is a substrate for the ubiquitous enzyme 3-mercaptopyruvate sulfurtransferase (MST), which is found in both the cytoplasm and mitochondria[12]. MST catalyzes the transfer of the sulfane sulfur atom from its substrate to a thiol acceptor via a persulfide intermediate on its catalytic cysteine residue[13][14]. This reaction releases pyruvate and sulfite, and the persulfidated enzyme can then transfer the sulfur to various acceptors, including other thiols, to regenerate the active enzyme and produce molecules like H₂S or other persulfides[12][15]. In the context of SSC metabolism, the breakdown of the intermediate effectively liberates the core atoms for cysteine synthesis.

Caption: Transamination pathway for SSC metabolism.

Reductive Cleavage via Thiol-Disulfide Exchange

A more direct, non-enzymatic but enzymatically facilitated pathway involves the reductive cleavage of the sulfonate group from SSC. This process relies on the high intracellular concentration of low-molecular-weight thiols, primarily glutathione (GSH).

Recent multi-omics studies on Chinese hamster ovary (CHO) cells have elucidated a mechanism involving the formation of mixed disulfides[3].

-

Reaction with Glutathione (GSH): SSC reacts with GSH, the most abundant intracellular thiol, in a thiol-disulfide exchange reaction. This leads to the formation of a mixed disulfide, S-sulfo-glutathione (GS-SO₃), and the release of L-cysteine[3].

-

Enzymatic Reduction of Mixed Disulfides: The resulting GS-SO₃ and other potential mixed disulfides can be subsequently reduced by cellular redox systems. The glutaredoxin (Grx) system, in particular, is implicated in reducing these species, regenerating GSH and releasing sulfur compounds, thereby completing the cycle and ensuring the net release of L-cysteine[3].

This pathway effectively uses the cell's robust antioxidant machinery to liberate cysteine from its S-sulfonate conjugate. The increased availability of cysteine from this process has been shown to boost the synthesis of both glutathione and taurine, indicating a direct link to cellular redox maintenance[3].

Caption: Reductive pathway for SSC metabolism.

Section 2: Experimental Protocols for Studying SSC Metabolism

To investigate the intracellular conversion of SSC to L-cysteine, a combination of cellular, enzymatic, and analytical techniques is required. The following protocols provide a framework for these studies.

Cellular Model and Treatment

This workflow outlines a typical experiment to quantify the conversion of SSC to L-cysteine in a cellular context.

Rationale: The choice of cell line should be relevant to the research question (e.g., CHO cells for bioprocessing, neuronal cells for neurotoxicity studies). A time-course experiment is crucial to capture the dynamics of uptake and metabolism.

Caption: General workflow for a cell-based SSC metabolism assay.

Quantification of Intracellular Thiols by HPLC

Principle: Free thiols like L-cysteine and GSH are not inherently fluorescent and can be unstable. Derivatization with a thiol-specific fluorescent reagent prior to separation by High-Performance Liquid Chromatography (HPLC) allows for sensitive and stable quantification[16][17]. O-phthaldialdehyde (OPA) is a common derivatizing agent that reacts with primary amines in the presence of a thiol to form a fluorescent isoindole derivative[16][18].

Self-Validation: This protocol is self-validating through the use of an internal standard (to control for injection volume and derivatization efficiency) and the generation of a standard curve (to ensure linearity and accuracy of quantification).

Step-by-Step Methodology:

-

Reagent Preparation:

-

Derivatization Buffer: 0.1 M Sodium Borate, pH 9.5.

-

OPA Reagent: Dissolve 50 mg of OPA in 1 mL of methanol, then add 9 mL of Derivatization Buffer and 100 µL of 2-mercaptoethanol. Prepare fresh daily and protect from light.

-

Mobile Phase A: 0.1 M Sodium Acetate, 0.5% Tetrahydrofuran, pH 7.2 with acetic acid.

-

Mobile Phase B: Methanol.

-

Internal Standard (IS) Stock: Prepare a 1 mM solution of N-acetylcysteine (NAC) in water.

-

-

Sample and Standard Preparation:

-

Cell Lysate: Prepare as described in Protocol 2.1. Centrifuge at >12,000 x g for 10 min at 4°C to pellet protein and debris. Collect the supernatant.

-

Standard Curve: Prepare serial dilutions of L-cysteine and GSH standards (e.g., from 1 µM to 200 µM) in the lysis buffer.

-

Derivatization: In a microcentrifuge tube, mix:

-

50 µL of sample, standard, or blank (lysis buffer).

-

10 µL of IS solution.

-

440 µL of Derivatization Buffer.

-

50 µL of OPA Reagent.

-

-

Vortex immediately and incubate at room temperature for exactly 2 minutes in the dark.

-

Inject 20 µL onto the HPLC system immediately.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm).

-

Flow Rate: 1.0 mL/min.

-

Gradient:

-

0-5 min: 8% B

-

5-15 min: Linear gradient to 30% B

-

15-20 min: Linear gradient to 100% B

-

20-25 min: Hold 100% B

-

25-30 min: Return to 8% B and equilibrate.

-

-

-

Data Analysis:

-

Integrate the peak areas for L-cysteine, GSH, and the IS.

-

Calculate the ratio of the analyte peak area to the IS peak area.

-

Plot the peak area ratio against concentration for the standards to generate a calibration curve.

-

Determine the concentration of analytes in the samples using the regression equation from the standard curve.

-

Section 3: Data Presentation and Interpretation

Quantitative data from SSC metabolism studies should be presented clearly to facilitate comparison and interpretation.

Table 1: Hypothetical Results from a Cellular SSC Metabolism Assay

| Time Point (hours) | Intracellular SSC (nmol/10⁶ cells) | Intracellular L-Cysteine (nmol/10⁶ cells) | Intracellular GSH (nmol/10⁶ cells) |

| 0 | 0.0 ± 0.0 | 5.2 ± 0.4 | 35.1 ± 2.5 |

| 1 | 12.5 ± 1.1 | 8.9 ± 0.7 | 38.4 ± 3.1 |

| 4 | 8.2 ± 0.9 | 15.3 ± 1.2 | 45.6 ± 3.9 |

| 12 | 2.1 ± 0.3 | 12.1 ± 1.0 | 52.3 ± 4.2 |

| 24 | < 0.1 | 7.5 ± 0.6 | 42.1 ± 3.5 |

Data are presented as mean ± standard deviation (n=3). Cells were treated with 1 mM SSC.

Interpretation: The data in Table 1 illustrate a typical profile where intracellular SSC peaks early after treatment and is subsequently metabolized. This metabolism corresponds with a significant increase in both intracellular L-cysteine and the downstream product, GSH, confirming the successful delivery and conversion of SSC to biologically active cysteine. The eventual decline in cysteine and GSH levels may reflect cellular homeostasis and utilization in various metabolic processes.

Conclusion and Future Directions

The enzymatic and reductive pathways for converting S-sulfocysteine to L-cysteine are fundamental to its role as both a valuable biopharmaceutical reagent and a pathological metabolite. The primary mechanisms involve a transamination/sulfurtransferase cascade and a glutaredoxin-facilitated reductive cleavage. For drug development professionals, leveraging SSC can enhance the stability and efficacy of cell culture feeds[4]. For researchers studying metabolic diseases, understanding these pathways is crucial for developing therapies to counteract the neurotoxic effects of SSC accumulation[7][9].

Future research should focus on the specific kinetics and regulation of the aminotransferases and reductases involved in SSC metabolism in different cell types. Elucidating the precise factors that control the flux between these pathways will provide deeper insights into cellular sulfur metabolism and open new avenues for therapeutic intervention and biotechnological optimization.

References

-

Unraveling the Mechanism of Cysteine Persulfide Formation Catalyzed by 3-Mercaptopyruvate Sulfurtransferases. (2018). ACS Publications. Available at: [Link]

-

The mercaptopyruvate pathway in cysteine catabolism: a physiologic role and related disease of the multifunctional 3-mercaptopyruvate sulfurtransferase. (2006). PubMed. Available at: [Link]

- Method for preparing S-phenyl-L-cysteine by enzymatic conversion method. (n.d.). Google Patents.

-

Role of 3-Mercaptopyruvate Sulfurtransferase (3-MST) in Physiology and Disease. (2023). MDPI. Available at: [Link]

-

3-Mercaptopyruvate sulfurtransferase produces potential redox regulators cysteine- and glutathione-persulfide (Cys-SSH and GSSH) together with signaling molecules H2S2, H2S3 and H2S. (2017). PubMed. Available at: [Link]

-

The Bioproduction of L-Cysteine. (2024). Encyclopedia.pub. Available at: [Link]

-

Sulfocysteine. (n.d.). Rupa Health. Available at: [Link]

-

Mechanistic insights into the biological activity of S-Sulfocysteine in CHO cells using a multi-omics approach. (2023). National Institutes of Health (NIH). Available at: [Link]

-

S-Sulfocysteine Assay. (n.d.). UI Health Care. Available at: [Link]

- Method for preparing L-cysteine through enzymatic conversion. (n.d.). Google Patents.

-

Homeostatic impact of sulfite and hydrogen sulfide on cysteine catabolism. (2018). National Institutes of Health (NIH). Available at: [Link]

-

Hydrogen Sulfide From Cysteine Desulfurase, Not 3-Mercaptopyruvate Sulfurtransferase, Contributes to Sustaining Cell Growth and Bioenergetics in E. coli Under Anaerobic Conditions. (2019). Frontiers. Available at: [Link]

-

S-sulfocysteine/NMDA receptor–dependent signaling underlies neurodegeneration in molybdenum cofactor deficiency. (2017). National Institutes of Health (NIH). Available at: [Link]

-

Molybdenum Cofactor Deficiency: Metabolic Link Between Taurine and S-Sulfocysteine. (2013). ResearchGate. Available at: [Link]

-

Sulfite oxidase deficiency causes persulfidation loss and hydrogen sulfide release. (2021). Journal of Clinical Investigation. Available at: [Link]

-

Molybdenum Cofactor Deficiency: A New HPLC Method for Fast Quantification of S-Sulfocysteine in Urine and Serum. (2012). ResearchGate. Available at: [Link]

-

Molybdenum Cofactor Deficiency: A New HPLC Method for Fast Quantification of S-Sulfocysteine in Urine and Serum. (2012). National Institutes of Health (NIH). Available at: [Link]

-

Dealing with methionine/homocysteine sulfur: cysteine metabolism to taurine and inorganic sulfur. (2011). National Institutes of Health (NIH). Available at: [Link]

-

Sulfite oxidase deficiency causes persulfidation loss and hydrogen sulfide release. (2021). National Institutes of Health (NIH). Available at: [Link]

-

S-sulfocysteine/NMDA receptor-dependent signaling underlies neurodegeneration in molybdenum cofactor deficiency. (2017). MDC Repository. Available at: [Link]

-

Development of a rapid UPLC–MS/MS determination of urine sulfocysteine for diagnosis of sulfocysteinuria and molybdenum co-factor deficiencies. (2018). ResearchGate. Available at: [Link]

-

The role of glutamate oxaloacetate transaminases in sulfite biosynthesis and H2S metabolism. (2020). National Institutes of Health (NIH). Available at: [Link]

-

Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. (2021). PubMed. Available at: [Link]

-

S-sulfocysteine simplifies fed-batch processes and increases the CHO specific productivity via anti-oxidant activity. (2016). PubMed. Available at: [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Homeostatic impact of sulfite and hydrogen sulfide on cysteine catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanistic insights into the biological activity of S-Sulfocysteine in CHO cells using a multi-omics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. S-Sulfocysteine simplifies fed-batch processes and increases the CHO specific productivity via anti-oxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulfocysteine | Rupa Health [rupahealth.com]

- 6. S-Sulfocysteine Assay [healthcare.uiowa.edu]

- 7. S-sulfocysteine/NMDA receptor–dependent signaling underlies neurodegeneration in molybdenum cofactor deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. S-sulfocysteine/NMDA receptor-dependent signaling underlies neurodegeneration in molybdenum cofactor deficiency - MDC Repository [edoc.mdc-berlin.de]

- 10. The role of glutamate oxaloacetate transaminases in sulfite biosynthesis and H2S metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dealing with methionine/homocysteine sulfur: cysteine metabolism to taurine and inorganic sulfur - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of 3-Mercaptopyruvate Sulfurtransferase (3-MST) in Physiology and Disease | MDPI [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. The mercaptopyruvate pathway in cysteine catabolism: a physiologic role and related disease of the multifunctional 3-mercaptopyruvate sulfurtransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 3-Mercaptopyruvate sulfurtransferase produces potential redox regulators cysteine- and glutathione-persulfide (Cys-SSH and GSSH) together with signaling molecules H2S2, H2S3 and H2S - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Molybdenum Cofactor Deficiency: A New HPLC Method for Fast Quantification of S-Sulfocysteine in Urine and Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Dichotomous Life of a Cysteine Prodrug: An In-depth Technical Guide to the Intracellular Transport and Metabolic Fate of Sodium S-sulfocysteine Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium S-sulfocysteine (SSC), a stable, bioavailable derivative of L-cysteine, presents a fascinating duality in its biological role.[1] In the realm of biopharmaceutical manufacturing and potential therapeutic applications, it serves as a robust prodrug, effectively delivering cysteine to support cell growth and replenish antioxidant defenses.[1][2] Conversely, in the context of certain metabolic disorders, its accumulation triggers devastating neurotoxicity.[3][4] This guide provides a comprehensive exploration of the intracellular journey of SSC, from its transport across the cell membrane to its divergent metabolic fates. We will delve into the enzymatic pathways that govern its conversion to cysteine, the downstream consequences for cellular redox homeostasis, and the pathological mechanisms that transform this seemingly beneficial molecule into a potent neurotoxin. This document is intended to serve as a technical resource, offering field-proven insights and detailed methodologies for researchers investigating sulfur amino acid metabolism, developing cell culture media, or exploring therapeutic strategies for metabolic diseases.

Cellular Uptake: The Gateway to Intracellular Action

The journey of S-sulfocysteine into the cell is primarily mediated by the cystine/glutamate antiporter, system xc-.[1] This transport system, a key player in cellular redox balance, typically exchanges extracellular cystine for intracellular glutamate. The structural similarity of SSC to both cystine and glutamate allows it to effectively compete for and utilize this antiporter for cellular entry.[1]

Causality in Experimental Design: The involvement of system xc- in SSC uptake was elucidated through competitive inhibition and activation studies. Experiments in Chinese Hamster Ovary (CHO) cells demonstrated that the rate of SSC uptake could be modulated by known inhibitors and activators of this antiporter, providing strong evidence for its primary role in the transport process.[1]

Experimental Workflow: Assessing S-sulfocysteine Uptake

Caption: Workflow for Investigating S-sulfocysteine Cellular Uptake.

The Productive Pathway: S-sulfocysteine as a Cysteine Donor

Once inside the cell, SSC enters a metabolic pathway that ultimately releases cysteine, which can then be utilized for various cellular processes, most notably the synthesis of the master antioxidant, glutathione (GSH).[1] This process is initiated by a non-enzymatic reaction with GSH.

The key steps in this pathway are:

-

Mixed Disulfide Formation: SSC reacts with GSH to form mixed disulfides, namely sulfo-glutathione (GS-SO3) and L-cysteine-glutathione (GS-Cys).[1]

-

Glutaredoxin-Mediated Reduction: The mixed disulfide GS-SO3 is subsequently reduced by glutaredoxin 1 (GRX1) in a reaction that requires reducing equivalents from NADPH, provided via glutathione reductase (GR). This enzymatic reduction releases sulfite and regenerates GSH.[1] The GS-Cys disulfide can also be reduced to release cysteine and GSH.

-

Cysteine-Mediated Cellular Effects: The liberated cysteine contributes to the intracellular cysteine pool, which in turn fuels the synthesis of glutathione and taurine.[1] This bolsters the cell's antioxidant capacity and helps maintain redox homeostasis.

Table 1: Key Enzymes and Proteins in the Cysteine Prodrug Pathway

| Enzyme/Protein | Function |

| System xc- | Transports S-sulfocysteine into the cell. |

| Glutathione (GSH) | Reacts with S-sulfocysteine to form mixed disulfides. |

| Glutaredoxin 1 (GRX1) | Reduces the GS-SO3 mixed disulfide to release sulfite and GSH.[1] |

| Glutathione Reductase (GR) | Regenerates reduced GSH from its oxidized form (GSSG) using NADPH. |

Signaling Pathway: S-sulfocysteine Metabolism to Cysteine

Caption: Intracellular metabolism of S-sulfocysteine to L-cysteine.

The Pathological Pathway: S-sulfocysteine as a Neurotoxin

In stark contrast to its beneficial role as a cysteine donor, S-sulfocysteine is a potent neurotoxin when it accumulates in the body, a hallmark of the rare genetic disorder Molybdenum Cofactor Deficiency (MoCD) and isolated Sulfite Oxidase Deficiency (SOD).[3][4][5][6]

In these conditions, the deficiency of sulfite oxidase, a molybdenum-dependent enzyme, prevents the conversion of sulfite to sulfate.[4][7] The resulting accumulation of sulfite leads to its reaction with cystine to form S-sulfocysteine.[4][8] Due to its structural similarity to the excitatory neurotransmitter glutamate, SSC acts as an agonist at N-methyl-D-aspartate receptors (NMDA-R) in the central nervous system.[3][4][9][10]

The activation of NMDA receptors by SSC triggers a cascade of excitotoxic events:

-

NMDA Receptor Activation: SSC binds to and activates NMDA receptors on the surface of neurons.[3]

-

Calcium Influx: This activation leads to a massive influx of calcium (Ca2+) into the neurons.[3][9]

-

Calpain Activation: The elevated intracellular calcium levels activate calcium-dependent proteases, such as calpain.[3][4][9]

-

Neurodegeneration: Activated calpain leads to the degradation of essential neuronal proteins, ultimately causing neuronal cell death and the severe neurodegeneration characteristic of MoCD.[3]

Table 2: Key Players in the Neurotoxic Pathway of S-sulfocysteine

| Molecule/Receptor/Enzyme | Role in Neurotoxicity |

| Sulfite Oxidase | Deficiency leads to sulfite accumulation.[4][7] |

| S-sulfocysteine (SSC) | Accumulates and acts as a glutamate analog.[3][4] |

| NMDA Receptor (NMDA-R) | Activated by SSC, initiating the excitotoxic cascade.[3][9] |

| Calcium (Ca2+) | Influx through NMDA-R acts as a second messenger.[3] |

| Calpain | Calcium-activated protease that degrades neuronal proteins.[3][4] |

Signaling Pathway: S-sulfocysteine-Induced Excitotoxicity

Caption: The neurotoxic cascade initiated by S-sulfocysteine.

Methodologies for Investigation

A thorough understanding of SSC's intracellular transport and metabolism relies on robust analytical and experimental techniques.

Protocol 1: Quantification of Intracellular S-sulfocysteine and Related Metabolites by LC-MS/MS

This protocol provides a framework for the sensitive and specific quantification of SSC and its metabolites from cell lysates.

1. Sample Preparation and Metabolite Extraction: a. Culture cells to the desired density and apply experimental treatments. b. Aspirate the culture medium and immediately quench metabolism by washing with ice-cold 0.9% NaCl solution.[1] c. Lyse the cells using a pre-chilled extraction buffer (e.g., 40% acetonitrile, 40% methanol).[1] d. Incubate on ice with agitation to ensure complete lysis and metabolite extraction.[1] e. Centrifuge at high speed to pellet cell debris. f. Collect the supernatant containing the intracellular metabolites. g. Dry the supernatant using a vacuum concentrator.

2. LC-MS/MS Analysis: a. Reconstitute the dried metabolite extract in an appropriate solvent (e.g., mobile phase A). b. Inject the sample onto a reverse-phase C18 column for chromatographic separation. c. Employ a gradient elution profile to separate SSC from other intracellular metabolites. d. Perform detection using a triple-quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.[1] e. Use stable isotope-labeled internal standards for accurate quantification.

3. Data Analysis: a. Integrate the peak areas for the specific MRM transitions of each analyte and its corresponding internal standard. b. Generate a standard curve using known concentrations of the analytes. c. Calculate the concentration of each metabolite in the samples and normalize to the total protein content or cell number.[1]

Self-Validation and Trustworthiness: The use of stable isotope-labeled internal standards and MRM on a triple-quadrupole mass spectrometer ensures high analytical fidelity. The internal standards co-elute with the analytes and experience similar matrix effects and ionization suppression, allowing for accurate correction and reliable quantification.

Concluding Remarks and Future Perspectives

Sodium S-sulfocysteine hydrate is a molecule of significant interest due to its dual nature. As a stable cysteine source, it holds great promise for optimizing fed-batch cell culture processes in the biopharmaceutical industry.[2] Its ability to enhance cell viability and productivity by bolstering intracellular cysteine and glutathione levels is a key advantage.[1][2]

However, the severe neurotoxicity associated with its accumulation in MoCD underscores the critical importance of context in metabolic studies.[3][4] The mechanisms of SSC-induced excitotoxicity provide a valuable model for understanding neurodegenerative processes and offer potential therapeutic targets, such as NMDA receptor antagonists, for the treatment of this devastating disease.[3][10]

Future research should focus on several key areas:

-

Targeted Delivery: Developing strategies to deliver SSC specifically to tissues or cells that would benefit from cysteine supplementation, while avoiding accumulation in the central nervous system.

-

Modulation of Transport: Investigating the regulation of the system xc- antiporter to control SSC uptake in different cell types.

-

Therapeutic Intervention in MoCD: Further exploring the efficacy of NMDA receptor antagonists and other neuroprotective agents in mitigating SSC-induced neurodegeneration.

By continuing to unravel the complexities of S-sulfocysteine's intracellular transport and metabolic fate, the scientific community can better harness its benefits while mitigating its potential for harm.

References

-

Hecklau, C., et al. (2023). Mechanistic insights into the biological activity of S-Sulfocysteine in CHO cells using a multi-omics approach. Frontiers in Bioengineering and Biotechnology. [Link]

-

Bend, L., et al. (2017). S-sulfocysteine/NMDA receptor–dependent signaling underlies neurodegeneration in molybdenum cofactor deficiency. Journal of Clinical Investigation. [Link]

-

Rupa Health. (n.d.). Sulfocysteine. Rupa Health. [Link]

-

Mayo Clinic Laboratories. (n.d.). S-Sulfocysteine Panel, Urine. Mayo Clinic Laboratories. [Link]

-

Kabil, O., & Banerjee, R. (2018). Homeostatic impact of sulfite and hydrogen sulfide on cysteine catabolism. British Journal of Pharmacology. [Link]

-

ResearchGate. (n.d.). Metabolic pathway of sulfur amino acids. The key enzymes in the pathway... ResearchGate. [Link]

-

University of Iowa Health Care. (n.d.). S-Sulfocysteine Assay. UI Health Care. [Link]

-

Mayatepek, E., et al. (2012). Molybdenum Cofactor Deficiency: A New HPLC Method for Fast Quantification of S-Sulfocysteine in Urine and Serum. JIMD Reports. [Link]

-

Hecklau, C., et al. (2016). S-Sulfocysteine simplifies fed-batch processes and increases the CHO specific productivity via anti-oxidant activity. Journal of Biotechnology. [Link]

-

Birke, H., et al. (2015). Role of Compartment-Specific Cysteine Synthesis for Sulfur Homeostasis During H2S Exposure in Arabidopsis. Plant and Cell Physiology. [Link]

-

ResearchGate. (n.d.). Molybdenum Cofactor Deficiency: Metabolic Link Between Taurine and S-Sulfocysteine. ResearchGate. [Link]

-

Mayatepek, E., et al. (2012). Molybdenum Cofactor Deficiency: A New HPLC Method for Fast Quantification of S-Sulfocysteine in Urine and Serum. National Institutes of Health. [Link]

-

Bend, L., et al. (2017). S-sulfocysteine/NMDA receptor-dependent signaling underlies neurodegeneration in molybdenum cofactor deficiency. PubMed. [Link]

-

Bermúdez, M. A., et al. (2010). S-sulfocysteine synthase function in sensing chloroplast redox status. PubMed. [Link]

-

Greiner, R., et al. (2013). S-sulfhydration as a cellular redox regulation. National Institutes of Health. [Link]

Sources

- 1. Mechanistic insights into the biological activity of S-Sulfocysteine in CHO cells using a multi-omics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. S-Sulfocysteine simplifies fed-batch processes and increases the CHO specific productivity via anti-oxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. S-sulfocysteine/NMDA receptor–dependent signaling underlies neurodegeneration in molybdenum cofactor deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfocysteine | Rupa Health [rupahealth.com]

- 5. mayocliniclabs.com [mayocliniclabs.com]

- 6. S-Sulfocysteine Assay [healthcare.uiowa.edu]

- 7. researchgate.net [researchgate.net]

- 8. Homeostatic impact of sulfite and hydrogen sulfide on cysteine catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. S-sulfocysteine/NMDA receptor-dependent signaling underlies neurodegeneration in molybdenum cofactor deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sodium S-sulfocysteine Hydrate for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

Sodium S-sulfocysteine hydrate is a compound of significant interest in both neuroscience and biopharmaceutical development. As a stable derivative of the amino acid L-cysteine, it overcomes the inherent instability and low solubility of cysteine in neutral pH solutions, making it a valuable supplement in cell culture media for therapeutic protein production.[1][2][3] Concurrently, its structural similarity to the excitatory neurotransmitter glutamate positions it as a potent neuroactive agent.[4][5] This dual identity makes a thorough understanding of its chemical properties, biological activities, and applications crucial for researchers in these fields. This guide provides a comprehensive overview of Sodium S-sulfocysteine hydrate, from its fundamental characteristics to its complex roles in cellular signaling and its practical applications in the laboratory.

Chemical and Physical Properties

Sodium S-sulfocysteine hydrate is the sodium salt of the S-sulfonated form of L-cysteine. The addition of a sulfonate group to the thiol moiety of cysteine significantly enhances its stability.[1][3] The core physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 7381-67-1 | [6] |

| Molecular Formula | C₃H₆NNaO₅S₂ | [6] |

| Molecular Weight | 223.2 g/mol | [6] |

| IUPAC Name | sodium;(2R)-2-amino-3-sulfosulfanylpropanoate | [6] |

| Parent Compound | S-Sulfo-L-cysteine (CAS: 1637-71-4) | [6] |

| Appearance | Solid | |

| Solubility | Soluble in water to 100 mM |

Synthesis and Chemical Stability

S-sulfocysteine is endogenously produced from the reaction of inorganic sulfite with cystine.[7] This reaction is of particular pathological importance in Molybdenum cofactor deficiency (MoCD), where a defect in the enzyme sulfite oxidase leads to an accumulation of sulfite, driving the formation of S-sulfocysteine.[7]

From a chemical stability perspective, the sulfonation of the thiol group in cysteine to form S-sulfocysteine prevents the spontaneous oxidation and disulfide bond formation that makes L-cysteine notoriously unstable in solution. This enhanced stability is a key driver for its use in biopharmaceutical manufacturing, where it can be used in concentrated feed solutions without precipitation, ensuring a consistent and bioavailable source of cysteine for protein synthesis in cell cultures.[1][3]

Biological Role and Mechanism of Action in Neuroscience

The structural analogy of S-sulfocysteine to glutamate underpins its significant neuroexcitatory activity. It functions as a potent agonist at the N-methyl-D-aspartate (NMDA) receptor, a key glutamate receptor involved in synaptic plasticity, learning, and memory.[4][8] However, overstimulation of NMDA receptors leads to excitotoxicity, a primary mechanism of neuronal cell death in numerous neurological disorders.[8]

In conditions such as Molybdenum cofactor deficiency, the pathological accumulation of S-sulfocysteine results in persistent NMDA receptor activation, leading to severe neurodegeneration, intractable seizures, and ultimately, early death.[4][5]

Signaling Pathway of S-Sulfocysteine-Mediated Excitotoxicity

The binding of S-sulfocysteine to the NMDA receptor triggers a well-defined cascade of events culminating in neuronal damage.

-

NMDA Receptor Activation : As a glutamate analog, S-sulfocysteine binds to the NMDA receptor, causing the ion channel to open.[4]

-

Calcium Influx : The opening of the NMDA receptor channel allows a significant influx of extracellular calcium (Ca²⁺) into the neuron.[4][7]

-

Calpain Activation : The elevated intracellular Ca²⁺ levels activate calcium-dependent proteases, most notably calpain.[4][7]

-

Downstream Effects : Activated calpain leads to the degradation of crucial cellular proteins, including the postsynaptic scaffolding protein gephyrin, which destabilizes inhibitory synapses and further exacerbates excitotoxicity.[4][7] This cascade ultimately results in neuronal cell death.

The following diagram illustrates this excitotoxic signaling pathway.

Caption: S-sulfocysteine (SSC) mediated NMDA receptor excitotoxicity pathway.

Applications in Research and Drug Development

Neuroscience Research

Given its specific mechanism of action, Sodium S-sulfocysteine hydrate is an invaluable tool for studying NMDA receptor-mediated excitotoxicity. Researchers can use it to:

-

Model the neurodegenerative aspects of Molybdenum cofactor deficiency in vitro and in vivo.[5]

-

Screen for neuroprotective compounds that can block the NMDA receptor or downstream effectors like calpain.[4]

-

Investigate the fundamental mechanisms of synaptic function and dysfunction.

Biopharmaceutical Production

In the realm of drug development, particularly in the manufacturing of monoclonal antibodies and other therapeutic proteins, Sodium S-sulfocysteine hydrate serves as a superior source of L-cysteine in cell culture media.[1][9] Its high stability and solubility allow for the formulation of concentrated, pH-neutral feed supplements that support:

-

Improved process consistency and efficiency.

The cellular uptake of S-sulfocysteine in production cell lines like Chinese Hamster Ovary (CHO) cells is thought to be mediated by the cystine/glutamate antiporter (xc⁻).[2] Intracellularly, it is metabolized to release cysteine, which then becomes available for protein and glutathione synthesis.[9]

Experimental Protocols

The following protocols are provided as a guideline for researchers. Specific concentrations and incubation times may need to be optimized for different cell types and experimental systems.

Protocol 1: Preparation of a 100 mM Stock Solution

Objective: To prepare a sterile, concentrated stock solution of Sodium S-sulfocysteine hydrate for use in cell culture.

Materials:

-

Sodium S-sulfocysteine hydrate (MW: 223.2 g/mol )

-

Nuclease-free water or appropriate cell culture grade water

-

Sterile conical tubes

-

0.22 µm sterile syringe filter

Procedure:

-

Weigh out 22.32 mg of Sodium S-sulfocysteine hydrate.

-

Add the powder to a sterile 15 mL conical tube.

-

Add 1 mL of nuclease-free water to the tube to achieve a final concentration of 100 mM.

-

Vortex gently until the solid is completely dissolved.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for long-term use.

Protocol 2: Induction of Excitotoxicity in Primary Neuronal Cultures

Objective: To induce NMDA receptor-mediated excitotoxicity in primary neurons using S-sulfocysteine.

Materials:

-

Primary neuronal cell culture (e.g., cortical or hippocampal neurons)

-

100 mM sterile stock solution of Sodium S-sulfocysteine hydrate

-

Culture medium

Procedure:

-

Culture primary neurons to the desired stage of maturity.

-

Prepare a working solution of S-sulfocysteine by diluting the 100 mM stock in the culture medium. For a final concentration of 200 µM, dilute the stock 1:500.

-

Remove the existing culture medium from the neurons and replace it with the medium containing the desired final concentration of S-sulfocysteine.

-

Incubate the cells for a period determined by experimental optimization (e.g., 24 hours).

-

Assess cell viability and neuronal death using appropriate assays (e.g., LDH assay for cytotoxicity, or immunofluorescence for markers of apoptosis like cleaved caspase-3).

Protocol 3: Quantification of S-Sulfocysteine in Biological Fluids by HPLC

Objective: To quantify the concentration of S-sulfocysteine in samples like urine or serum, which is critical for the diagnosis of Molybdenum cofactor deficiency.[10] This protocol is based on a published HPLC method with pre-column derivatization.[11][12]

Principle: S-sulfocysteine, which lacks a free thiol group, can be directly derivatized with O-phthaldialdehyde (OPA) to form a fluorescent adduct that can be separated and quantified by reverse-phase HPLC.[11]

Materials:

-

HPLC system with a C18 reverse-phase column and a UV or fluorescence detector.

-

Biological sample (e.g., urine, deproteinized serum).

-

S-sulfocysteine standards.

-

OPA derivatization reagent.

-

Mobile phase buffers.

Procedure Outline:

-

Sample Preparation:

-

Derivatization:

-

An automated pre-column derivatization is typically performed by the HPLC autosampler.

-

Mix a small volume of the prepared sample with the OPA reagent and allow a brief incubation (e.g., 0.2 minutes) for the reaction to complete.[12]

-

-

HPLC Analysis:

-

Inject the derivatized sample onto the C18 column.

-

Separate the components using an isocratic or gradient elution with an appropriate mobile phase.

-

Detect the OPA-derivatized S-sulfocysteine using a UV detector (at 338 nm) or a fluorescence detector.[12]

-

-

Quantification:

Conclusion and Future Perspectives

Sodium S-sulfocysteine hydrate is a molecule with a profound and dichotomous impact. In the context of metabolic disease, it is a key pathogenic driver of neurodegeneration, while in the biopharmaceutical industry, it is a critical enabler of efficient therapeutic protein production. This duality underscores the importance of context in biological systems. For researchers and drug development professionals, a deep understanding of this compound is essential for leveraging its properties. Future research may focus on developing specific inhibitors of the S-sulfocysteine-induced excitotoxic pathway as a potential therapy for Molybdenum cofactor deficiency. In parallel, further optimization of its use in novel cell culture media formulations will continue to be a priority for improving the manufacturing of life-saving biologic drugs.

References

-

JAM Group Co. (n.d.). Sodium sulfide synthesis: a Six-step production Process. Retrieved from [Link]

-

JAM Group. (n.d.). Sodium Sulfide Properties Uncovered: A Detailed Guide. Retrieved from [Link]

-

T3DB. (n.d.). S-Sulfocysteine (T3D4434). Retrieved from [Link]

- Gstöttner, A., et al. (2023). Mechanistic insights into the biological activity of S-Sulfocysteine in CHO cells using a multi-omics approach. Frontiers in Bioengineering and Biotechnology, 11, 1229013. doi:10.3389/fbioe.2023.1229013.

- Zimmermann, M., et al. (2021). S-Sulfocysteine - Investigation of cellular uptake in CHO cells. Journal of Biotechnology, 333, 59-66. doi:10.1016/j.jbiotec.2021.04.015.

- Kumar, A., et al. (2017). S-sulfocysteine/NMDA receptor–dependent signaling underlies neurodegeneration in molybdenum cofactor deficiency. Journal of Clinical Investigation, 127(12), 4365-4378. doi:10.1172/JCI89885.

-

University of Iowa Health Care. (n.d.). S-Sulfocysteine Assay. Retrieved from [Link]

- Belaidi, A. A., et al. (2012). Molybdenum Cofactor Deficiency: A New HPLC Method for Fast Quantification of S-Sulfocysteine in Urine and Serum. JIMD Reports, 5, 35-42. doi:10.1007/8904_2011_98.

-

ResearchGate. (2012). Molybdenum Cofactor Deficiency: A New HPLC Method for Fast Quantification of S-Sulfocysteine in Urine and Serum. Retrieved from [Link]

-

Frontiers. (2023). Mechanistic insights into the biological activity of S-Sulfocysteine in CHO cells using a multi-omics approach. Retrieved from [Link]

-

PubMed. (2023). Mechanistic insights into the biological activity of S-Sulfocysteine in CHO cells using a multi-omics approach. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23675751, Sodium S-sulfocysteine hydrate. Retrieved from [Link].

-

PubMed. (2017). S-sulfocysteine/NMDA receptor-dependent signaling underlies neurodegeneration in molybdenum cofactor deficiency. Retrieved from [Link]

- Plate, J., et al. (2019). S-Sulfocysteine Induces Seizure-Like Behaviors in Zebrafish. Frontiers in Pharmacology, 10, 122. doi:10.3389/fphar.2019.00122.

-

Wikipedia. (n.d.). Sodium sulfide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Activation Mechanisms of the NMDA Receptor. In Ion Channels: From Structure to Function. Retrieved from [Link]

-

Frontiers. (2019). Changes in Serine Racemase-Dependent Modulation of NMDA Receptor: Impact on Physiological and Pathological Brain Aging. Retrieved from [Link]

Sources

- 1. Mechanistic insights into the biological activity of S-Sulfocysteine in CHO cells using a multi-omics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. S-Sulfocysteine - Investigation of cellular uptake in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Mechanistic insights into the biological activity of S-Sulfocysteine in CHO cells using a multi-omics approach [frontiersin.org]

- 4. S-sulfocysteine/NMDA receptor-dependent signaling underlies neurodegeneration in molybdenum cofactor deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]